molecular formula C20H18N4O4 B2800552 3-(2H-1,3-benzodioxol-5-yl)-1-methyl-1-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}urea CAS No. 1206997-96-7

3-(2H-1,3-benzodioxol-5-yl)-1-methyl-1-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}urea

カタログ番号: B2800552
CAS番号: 1206997-96-7
分子量: 378.388
InChIキー: YRVLAOSYYXBHPF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 3-(2H-1,3-benzodioxol-5-yl)-1-methyl-1-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}urea is a urea derivative featuring two distinct aromatic moieties: a 1,3-benzodioxole group and a 6-methylpyridazine ring linked via a phenylurea scaffold. Urea derivatives are well-documented in medicinal chemistry for their versatility as enzyme inhibitors, receptor antagonists, and kinase modulators due to their hydrogen-bonding capabilities and conformational flexibility . The benzodioxol group is associated with enhanced metabolic stability and bioavailability in numerous bioactive molecules, while the pyridazine ring may contribute to solubility and target binding .

特性

IUPAC Name

3-(1,3-benzodioxol-5-yl)-1-methyl-1-[4-(6-methylpyridazin-3-yl)oxyphenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4/c1-13-3-10-19(23-22-13)28-16-7-5-15(6-8-16)24(2)20(25)21-14-4-9-17-18(11-14)27-12-26-17/h3-11H,12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVLAOSYYXBHPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=C(C=C2)N(C)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-1-methyl-1-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}urea typically involves multiple steps. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

化学反応の分析

Types of Reactions

3-(2H-1,3-benzodioxol-5-yl)-1-methyl-1-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}urea undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

作用機序

The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-1-methyl-1-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}urea involves its interaction with specific molecular targets:

類似化合物との比較

Key Comparison :

Property Target Compound Trifluoromethylpyridinone Urea Emrusolmine
Core Structure Urea Urea Pyrazole
Aromatic Group 1 Benzodioxol Phenyl Benzodioxol
Aromatic Group 2 6-Methylpyridazine Trifluoromethylpyridinone 3-Bromophenyl
Likely Solubility Moderate (pyridazine) Low (CF3 group) Low (bromophenyl)
Therapeutic Potential Kinase/CNS modulation (inferred) Unspecified Alpha-synuclein inhibition

Research Findings and Implications

  • Benzodioxol Group : Enhances stability and bioavailability, as seen in emrusolmine’s CNS activity .
  • Pyridazine vs. Pyridine : The pyridazine ring’s nitrogen atoms may improve water solubility compared to pyridine derivatives but reduce membrane permeability .
  • Methyl Substitutent : The 6-methyl group on pyridazine could mitigate steric hindrance during target binding compared to bulkier groups like trifluoromethyl .

Notes

  • Contradictions/Gaps : Direct pharmacological data for the target compound are absent; comparisons rely on structural analogs.
  • Synthesis : While methods for similar compounds exist (), optimizing yield and purity for the target compound may require tailored conditions .

生物活性

The compound 3-(2H-1,3-benzodioxol-5-yl)-1-methyl-1-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}urea is a complex organic molecule that has drawn attention in medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for its application in drug development, particularly in targeting specific diseases.

Chemical Structure and Properties

The chemical formula of this compound is C20H21N3O4C_{20}H_{21}N_{3}O_{4}, with a molecular weight of approximately 365.40 g/mol. The structure features a benzodioxole moiety, which is known for its pharmacological properties, and a pyridazine derivative that may enhance bioactivity.

Biological Activity Overview

Research has indicated that compounds similar to this structure exhibit various biological activities, including:

  • Antitumor Activity : Many derivatives of benzodioxole and urea have shown promising antitumor effects. For instance, studies on related compounds have demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : Compounds containing the benzodioxole structure often possess anti-inflammatory properties. This may be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 .
  • Antimicrobial Properties : The presence of heterocycles like pyridazine can enhance the antimicrobial activity of compounds. Similar derivatives have been found effective against various bacterial strains and fungi .

Antitumor Activity

A study examining structurally similar urea derivatives reported significant inhibition of tumor growth in vitro and in vivo. The mechanism involved the downregulation of key signaling pathways associated with cell survival and proliferation. For example, one derivative was shown to inhibit the BRAF(V600E) mutation, which is prevalent in melanoma cases .

Anti-inflammatory Studies

In a comparative analysis of several benzodioxole derivatives, it was found that certain modifications led to enhanced inhibition of inflammatory markers in cell cultures. These findings suggest that the incorporation of specific functional groups can optimize the anti-inflammatory effects of the compound .

Data Table: Summary of Biological Activities

Biological ActivityRelated CompoundsMechanism of Action
AntitumorUrea derivativesInhibition of BRAF(V600E), apoptosis induction
Anti-inflammatoryBenzodioxole derivativesInhibition of COX-2, reduction of cytokines
AntimicrobialPyridazine derivativesDisruption of bacterial cell wall synthesis

Q & A

Q. What synthetic methodologies are recommended for synthesizing 3-(2H-1,3-benzodioxol-5-yl)-1-methyl-1-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}urea, and how can reaction conditions be optimized?

Answer: The synthesis typically involves sequential coupling reactions. Key steps include:

  • Step 1: Formation of the pyridazin-3-yloxy-phenyl intermediate via nucleophilic aromatic substitution (e.g., reacting 6-methylpyridazin-3-ol with 4-fluoro-nitrobenzene using K₂CO₃ in DMF at 80°C) .
  • Step 2: Reduction of the nitro group to an amine (e.g., catalytic hydrogenation with Pd/C).
  • Step 3: Urea bridge formation by reacting the amine with 3-(2H-1,3-benzodioxol-5-yl)-1-methyl isocyanate under anhydrous conditions in THF .

Optimization Strategies:

  • Use Design of Experiments (DoE) to evaluate solvent polarity, temperature, and catalyst (e.g., CuI for coupling efficiency) .
  • Monitor reaction progress via HPLC (C18 column, acetonitrile/water gradient) to track intermediate purity .

Q. What analytical techniques are essential for structural characterization of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR in DMSO-d₆ to confirm substituent positions (e.g., benzodioxol methylene protons at δ ~5.9–6.1 ppm; pyridazine protons at δ ~8.2–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS):
    • ESI+ mode to validate molecular formula (e.g., [M+H]⁺ calculated for C₂₁H₁₉N₄O₄: 409.1284) .
  • X-ray Crystallography:
    • Use SHELXL for refinement; expect R-factors < 0.05 for high-resolution data. Example: Similar benzodioxol-pyrazole structures show C–C bond lengths of 1.35–1.48 Å .

Q. How can solubility and stability be evaluated for in vitro assays?

Answer:

  • Solubility Testing:
    • Prepare stock solutions in DMSO (10 mM) and dilute into PBS (pH 7.4) or cell culture media. Measure precipitation via dynamic light scattering (DLS) .
  • Stability Assessment:
    • Incubate at 37°C for 24–72 hours. Analyze degradation products using LC-MS (C18 column, 0.1% formic acid/acetonitrile) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

Answer:

  • Enzyme Inhibition:
    • Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays (IC₅₀ determination) .
  • Cytotoxicity:
    • MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with 48-hour exposure. Compare to positive controls (e.g., doxorubicin) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this urea derivative?

Answer:

  • Modification Strategies:
    • Vary substituents on the benzodioxol (e.g., halogenation) and pyridazine (e.g., methyl → ethyl) .
    • Replace urea with thiourea or amide groups to assess hydrogen-bonding effects .
  • Assay Design:
    • Test analogs in parallel using high-throughput screening (HTS) with 384-well plates. Correlate logP (HPLC-derived) with cellular permeability .

Q. What computational approaches aid in predicting binding modes and pharmacokinetic properties?

Answer:

  • Docking Studies:
    • Use AutoDock Vina to model interactions with target proteins (e.g., ATP-binding pockets). Validate with molecular dynamics (MD) simulations in GROMACS .
  • ADME Prediction:
    • Employ SwissADME to estimate bioavailability, CYP450 interactions, and blood-brain barrier penetration .

Q. How should crystallographic data contradictions (e.g., twinning, disorder) be resolved?

Answer:

  • Data Collection:
    • Collect high-resolution data (≤ 1.0 Å) at synchrotron facilities. Use SHELXD for phase solution and SHELXL for refinement of twinned data (TWIN/BASF commands) .
  • Disorder Handling:
    • Model alternative conformers with restrained occupancy ratios (e.g., 70:30 split). Apply ISOR/SADI restraints to thermal parameters .

Q. What in vivo models are appropriate for pharmacokinetic (PK) and toxicity studies?

Answer:

  • PK Profiling:
    • Administer IV/PO doses in Sprague-Dawley rats. Collect plasma at 0.5–24 hours post-dose. Quantify compound levels via LC-MS/MS (LLOQ: 1 ng/mL) .
  • Toxicology:
    • Conduct 14-day repeat-dose studies. Monitor liver/kidney biomarkers (ALT, creatinine) and histopathology .

Q. How can analytical methods be validated for purity and degradation analysis?

Answer:

  • Forced Degradation:
    • Expose to acid (0.1M HCl), base (0.1M NaOH), oxidative (3% H₂O₂), and UV light. Resolve degradation products via HPLC-DAD (method: 30%→80% acetonitrile/water over 20 min) .
  • Validation Parameters:
    • Assess linearity (R² > 0.995), precision (%RSD < 2%), and recovery (95–105%) per ICH guidelines .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

Answer:

  • Process Analytical Technology (PAT):
    • Implement inline FTIR to monitor reaction endpoints (e.g., urea carbonyl peak at ~1650 cm⁻¹) .
  • Quality Control:
    • Enforce strict specifications for intermediates (e.g., ≥98% purity by HPLC). Use QbD principles to define critical quality attributes (CQAs) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。